ethyl 5-(adamantane-1-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
ethyl 5-(adamantane-1-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that features a unique combination of functional groups and structural motifs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(adamantane-1-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the adamantane-1-carbonyl chloride, which is then reacted with an appropriate amine to form the adamantane-1-carbonylamino intermediate. This intermediate is further reacted with a thieno[3,4-d]pyridazine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(adamantane-1-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-(adamantane-1-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(adamantane-1-carbonylamino)-3-phenyl-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- Ethyl 5-(adamantane-1-carbonylamino)-3-(4-hydroxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Uniqueness
ethyl 5-(adamantane-1-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to the presence of the adamantane moiety, which imparts rigidity and hydrophobicity, and the methoxyphenyl group, which can influence its electronic properties and interactions with biological targets. These features distinguish it from similar compounds and may contribute to its specific applications and effects.
Biological Activity
Ethyl 5-(adamantane-1-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes the adamantane moiety, a thieno[3,4-d]pyridazine core, and a methoxyphenyl group. The presence of these structural elements suggests a diverse range of interactions with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of thieno[3,4-d]pyridazine exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines through the modulation of key signaling pathways involved in cell proliferation and apoptosis.
Case Study: In Vitro Antitumor Activity
A study evaluated the cytotoxic effects of several thieno[3,4-d]pyridazine derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells). The results demonstrated that these compounds induced apoptosis and inhibited cell cycle progression at low micromolar concentrations.
Compound | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
Compound A | 5.2 | MCF-7 | Induction of apoptosis |
Compound B | 7.8 | HeLa | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that thieno[3,4-d]pyridazine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a critical role in the inflammatory response.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
Case Study: Antimicrobial Testing
A series of tests were conducted against Gram-positive and Gram-negative bacteria. The compound showed promising activity against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the adamantane or thieno[3,4-d]pyridazine moieties can significantly influence potency and selectivity against specific targets.
Key Findings in SAR Studies
- Substituent Effects : The introduction of electron-donating or electron-withdrawing groups on the aromatic rings can enhance or diminish biological activity.
- Chain Length Variations : Alterations in the alkyl chain length attached to the carboxylate group impact solubility and bioavailability.
Properties
IUPAC Name |
ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5S/c1-3-35-25(32)22-20-14-36-23(21(20)24(31)30(29-22)18-4-6-19(34-2)7-5-18)28-26(33)27-11-15-8-16(12-27)10-17(9-15)13-27/h4-7,14-17H,3,8-13H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFZVPUOZWZIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.